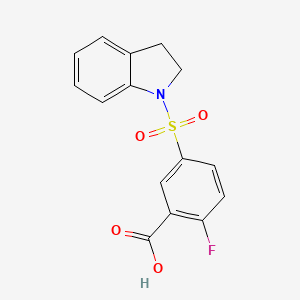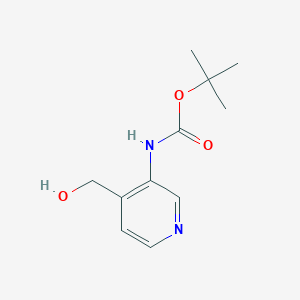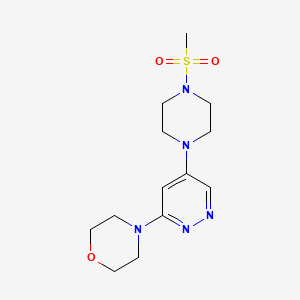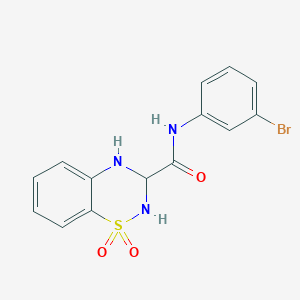
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide, also known as TFP, is a chemical compound that has been widely used in scientific research for its unique properties. TFP is a pivaloyloxymethyl (POM) protected alcohol that can be easily deprotected to yield the corresponding alcohol. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis and Aryl Migration in Quinolinones The compound has been used in the metal-free synthesis of 3-arylquinolin-2-one derivatives, showcasing efficient assembly via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions. This process features exclusive 1,2-aryl migration and metal-free oxidative C(sp(2))-C(sp(2)) bond formation, highlighting its significance in organic synthesis (Liu et al., 2013; Liu et al., 2016).
C-H Amination and Hydroamination The use of N-pivaloyloxy benzamides in Rh(III)-catalyzed C-H amination with N-chloroamines at room temperature was studied, demonstrating the selective mono- and diamination and conversion to valuable benzamide or aminoaniline derivatives. This indicates its potential in facilitating complex amination processes (Grohmann et al., 2012). Similarly, copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been reported for regio- and enantioselective synthesis of 1,2-diamine derivatives, highlighting the compound's pivotal role in the construction of chiral vicinal diamines (Ichikawa et al., 2019).
Nanofiber Formation in Electrospinning The compound has found applications in the formation of nanofibers via electrospinning, particularly in creating polyimide nanofibers. These nanofibers are significant due to their thermal and chemical stability, and the compound's role in their formation underscores its importance in the production of high-performance materials (Jiang et al., 2016; Ding et al., 2016).
Spectroscopic Applications in Photoluminescence Investigations into the spectroscopic properties of boron difluoride complexes of N-(5-phenyl-2-pyrazinyl)pivalamide have been conducted, with findings showing fluorescence in both solution and solid state. This illustrates the compound's potential in the development of materials with specific photoluminescent properties (Hachiya et al., 2016).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKRXZZRZAWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)



![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)